molecular formula C13H11NO3S2 B5803924 methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate

methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate

Cat. No. B5803924
M. Wt: 293.4 g/mol
InChI Key: ISBSTOOREWIMFJ-YFHOEESVSA-N
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Description

Methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate is a synthetic compound that belongs to the class of thiazole derivatives. It has been widely studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science.

Mechanism of Action

The mechanism of action of methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and pathways that are involved in inflammation, microbial growth, and cancer cell proliferation. It may also interact with cellular membranes and proteins, leading to changes in their functions and structures.
Biochemical and Physiological Effects:
Methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various microbial strains, including bacteria and fungi. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and enzymes. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, leading to cell death.

Advantages and Limitations for Lab Experiments

Methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its chemical structure can be confirmed by various analytical techniques. It has also shown promising results in various scientific research applications, making it a potential candidate for further studies. However, its limitations include its low solubility in water and its potential toxicity, which may require special precautions and handling.

Future Directions

There are several future directions for the study of methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate. In medicinal chemistry, it may be further investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In agriculture, it may be studied for its potential as a natural pesticide and as a growth regulator for crops. In material science, it may be explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials. Further studies may also focus on the optimization of its synthesis method, the elucidation of its mechanism of action, and the evaluation of its toxicity and pharmacokinetics.

Synthesis Methods

Methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate can be synthesized by the reaction of 2-amino-4-methylthiazole-5-carbaldehyde with methyl 4-formylbenzoate in the presence of a base such as sodium hydroxide. The reaction yields a yellow solid that can be purified by recrystallization. The chemical structure of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.

Scientific Research Applications

Methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate has shown promising results in various scientific research applications. In medicinal chemistry, it has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. In agriculture, it has been investigated for its fungicidal and insecticidal properties. In material science, it has been explored for its potential as a fluorescent probe and as a building block for the synthesis of novel materials.

properties

IUPAC Name

methyl 4-[(Z)-(2-methylsulfanyl-5-oxo-1,3-thiazol-4-ylidene)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-17-11(15)9-5-3-8(4-6-9)7-10-12(16)19-13(14-10)18-2/h3-7H,1-2H3/b10-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSTOOREWIMFJ-YFHOEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)SC(=N2)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate

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